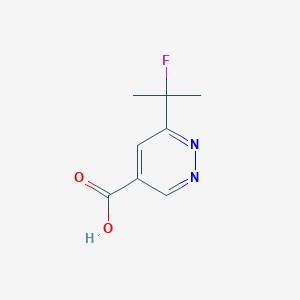

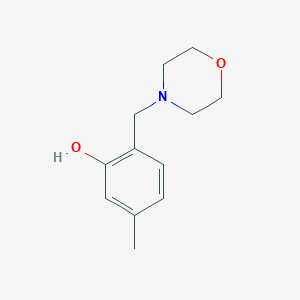

![molecular formula C22H22O9 B13910947 7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13910947.png)

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’'-methyloxy-Daidzin: (Daidzein 7-O-Β-D-glucoside 4’‘-O-methylate) is an isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans . Isoflavones, including 4’'-methyloxy-Daidzin, are known for their immunomodulating and antiallergic activities . This compound is a derivative of daidzein, a natural isoflavone glycoside found in leguminous plants such as Glycine max (soybean), Pueraria lobata, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4’‘-methyloxy-Daidzin involves the enzymatic hydrolysis of daidzin in a green reaction medium, such as deep eutectic solvents (DESs). DESs are prepared by thermal mixing with an ammonium salt (e.g., choline chloride) and a hydrogen-bond donor (e.g., urea and glycerol) . The enzymatic hydrolysis of daidzin in DESs results in a high yield of daidzein, which can then be methylated to produce 4’'-methyloxy-Daidzin .

Industrial Production Methods: Industrial production of 4’'-methyloxy-Daidzin can be achieved through the bioconversion of daidzin using specific bacterial strains. For example, Escherichia strains have been shown to convert daidzin to daidzein and its derivatives through deglycosylation, methoxylation, and hydroxylation . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4’'-methyloxy-Daidzin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert 4’'-methyloxy-Daidzin to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed:

Oxidation: Oxidized derivatives of 4’'-methyloxy-Daidzin.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4’'-methyloxy-Daidzin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other isoflavone derivatives.

Biology: Studied for its immunomodulating and antiallergic properties.

Mechanism of Action

The mechanism of action of 4’'-methyloxy-Daidzin involves its interaction with various molecular targets and pathways. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity . Additionally, it inhibits aldehyde dehydrogenase, which contributes to its antialcohol effects . The compound also exerts antioxidant and anti-inflammatory effects by modulating oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Daidzin: A natural isoflavone glycoside found in soybeans and other legumes.

Daidzein: The aglycone form of daidzin, known for its estrogenic and antioxidant properties.

Puerarin: Another isoflavone glycoside with similar biological activities.

Uniqueness of 4’'-methyloxy-Daidzin: 4’‘-methyloxy-Daidzin is unique due to its methylation at the 4’’ position, which enhances its bioactivity and stability compared to other isoflavone glycosides . This modification also contributes to its distinct immunomodulating and antiallergic properties .

Properties

Molecular Formula |

C22H22O9 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C22H22O9/c1-28-21-18(10-23)31-22(20(27)19(21)26)29-13-6-7-14-15(25)9-16(30-17(14)8-13)11-2-4-12(24)5-3-11/h2-9,18-24,26-27H,10H2,1H3/t18-,19-,20-,21-,22-/m1/s1 |

InChI Key |

JEXKNAFABTYXEB-ZGJYDULXSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=C(C=C4)O)CO |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=C(C=C4)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

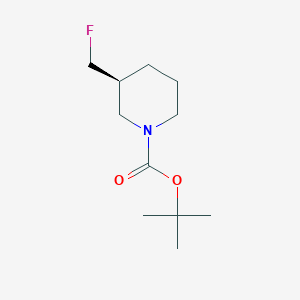

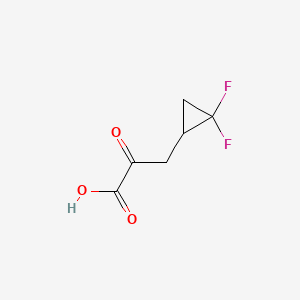

![tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)

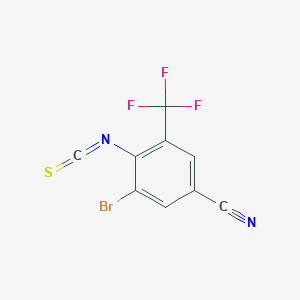

![1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B13910899.png)

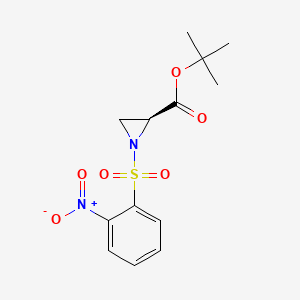

![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B13910913.png)

![3-Bromo-2-fluoro-6-[3-(1-pyrrolidinyl)propoxy]pyridine](/img/structure/B13910914.png)

![ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate](/img/structure/B13910935.png)

![O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13910953.png)

![1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B13910960.png)